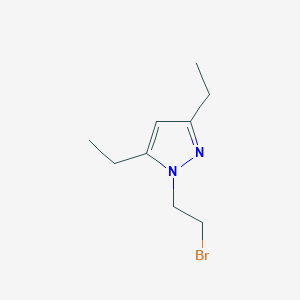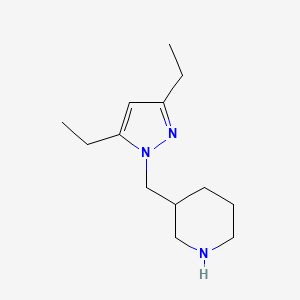
(3-氯苯基)(环戊基)甲胺盐酸盐
描述
“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . It is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . The InChI code for this compound is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 .Physical and Chemical Properties Analysis
“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 209.72 .科学研究应用
合成和表征
对具有类似结构特征的化合物进行研究,如“(3-氯苯基)(环戊基)甲胺盐酸盐”,包括改进相关化合物的合成方法的研究,这对药物应用具有重要意义。例如,对抗抑郁药物盐酸舍曲林的新型工业合成方法突显了合成效率和环境安全性的进步。这些方法涉及与感兴趣化合物共享功能基团的中间体,表明在合成应用和优化中的相关性(Krisztina Vukics et al., 2002; Geraldine Patricia Taber et al., 2004)。
潜在的治疗应用
尽管没有讨论“(3-氯苯基)(环戊基)甲胺盐酸盐”在治疗中的直接应用,但对结构类似化合物的研究提供了潜在医学应用的见解。例如,对3-氯甲基吡啶基吡啶基三羰基重铼的研究表明,由于其巯基反应性,该化合物在线粒体中积累,暗示了在靶向生物成像和治疗方面的潜力(A. Amoroso et al., 2008)。
安全和危害
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS07 .
生化分析
Biochemical Properties
(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes is particularly noteworthy. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing metabolic pathways and biochemical reactions .
Cellular Effects
The effects of (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and signaling .
Molecular Mechanism
At the molecular level, (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as MAO, leading to changes in neurotransmitter levels. Additionally, the compound can modulate receptor activity, influencing cellular responses and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .
Dosage Effects in Animal Models
The effects of (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUDLVDARGBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyclopropylamino)methyl]-4-fluorophenol](/img/structure/B1471902.png)
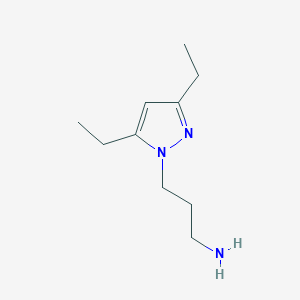
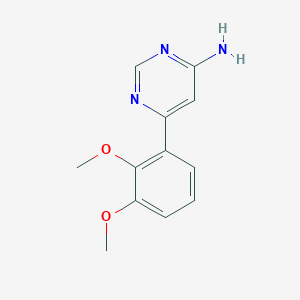
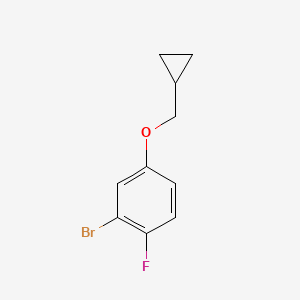
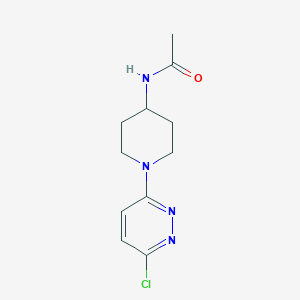
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)

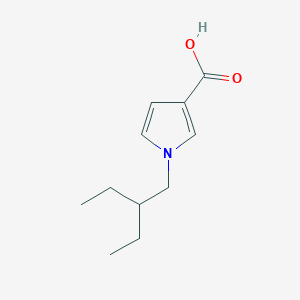


![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
